molecular formula C10H7ClO3 B12128914 2-(5-Chloro-1-benzofuran-2-yl)acetic acid CAS No. 57329-17-6

2-(5-Chloro-1-benzofuran-2-yl)acetic acid

Cat. No.: B12128914
CAS No.: 57329-17-6
M. Wt: 210.61 g/mol
InChI Key: NULLDEMRVPOVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1-benzofuran-2-yl)acetic acid is a halogenated benzofuran derivative with the molecular formula C₁₀H₇ClO₃ and a molecular weight of 214.61 g/mol. Its structure comprises a benzofuran core substituted with a chlorine atom at the 5-position and an acetic acid moiety at the 2-position. This compound is of interest due to its structural similarity to bioactive benzofuran derivatives, which often exhibit pharmacological properties such as antimicrobial, antitumor, and antiviral activities .

Properties

CAS No.

57329-17-6

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(5-chloro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H7ClO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

NULLDEMRVPOVOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Acetic Acid Substitution: The acetic acid group is introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research has indicated that 2-(5-Chloro-1-benzofuran-2-yl)acetic acid exhibits potential as an anti-inflammatory and antimicrobial agent. Studies have shown that derivatives of benzofuran compounds often demonstrate significant biological activity against various pathogens and inflammatory pathways.

Case Study: Anticancer Activity
A study highlighted the anticancer properties of benzofuran derivatives, demonstrating that modifications on the benzofuran ring can enhance cytotoxicity against cancer cell lines. For instance, compounds structurally similar to 2-(5-Chloro-1-benzofuran-2-yl)acetic acid have shown promising results in inhibiting the proliferation of human ovarian cancer cells, with specific IC50 values indicating their potency.

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and reduction processes, making it valuable in synthetic organic chemistry.

Reactivity Overview:
The compound can undergo:

  • Oxidation: Leading to the formation of carboxylic acids and ketones.
  • Reduction: Resulting in alcohols and aldehydes.
  • Substitution Reactions: Where nucleophiles such as amines or thiols can react with the compound.

Material Science

Synthesis of Functional Materials:
In industrial applications, 2-(5-Chloro-1-benzofuran-2-yl)acetic acid is utilized in the synthesis of polymers and dyes due to its unique chemical properties. The chlorinated benzofuran structure can impart specific characteristics to materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The chlorine and acetic acid groups can influence its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₁H₉BrO₃S):
    • The bromine atom at the 5-position increases molecular weight (287.15 g/mol ) and polarizability compared to the chloro derivative.
    • Crystallographic studies reveal intermolecular O—H⋯O hydrogen bonds forming centrosymmetric dimers, similar to the chloro analogue. However, the larger bromine atom may enhance halogen bonding interactions .
  • Unlike the chloro derivative, fluoro-substituted compounds often exhibit reduced steric hindrance, favoring tighter crystal packing .

Alkyl- and Cycloalkyl-Substituted Analogues

  • 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₈H₂₂O₃S): The bulky cyclohexyl group adopts a chair conformation, contributing to steric effects that disrupt planar stacking of the benzofuran ring. Intermolecular interactions include C—H⋯O hydrogen bonds and aromatic π–π stacking (interplanar distance: 3.385 Å), which are less pronounced in the chloro derivative due to its smaller substituent .
  • 2-(5-Methyl-1-benzofuran-3-yl)acetic acid (C₁₁H₁₀O₃): The methyl group at the 5-position reduces molecular weight (190.19 g/mol) and increases hydrophobicity.

Sulfur-Containing Analogues

  • 2-(3-Isopropylsulfanyl-5-cyclohexyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S):
    • The isopropylsulfanyl group introduces additional van der Waals interactions, stabilizing crystal lattices via C—H⋯π interactions (e.g., C13—H13A⋯Cg1 , distance: 3.505 Å ) .
    • Compared to the chloro derivative, sulfur-containing substituents may enhance thiol-mediated biological interactions .

Crystallographic and Intermolecular Interactions

The chloro derivative’s crystal packing is dominated by O—H⋯O hydrogen bonds (typical bond length: ~1.82 Å ), forming dimeric structures. In contrast:

  • Bromo and iodo analogues exhibit longer halogen bonds (Cl⋯O: ~3.2 Å vs. Br⋯O: ~3.4 Å ) .
  • Cyclohexyl-substituted derivatives rely on C—H⋯O and C—H⋯π interactions for stabilization, reducing reliance on hydrogen bonding .

Pharmacological Implications

  • Chloro vs.
  • Cyclohexyl vs. Methyl Groups : Bulky substituents like cyclohexyl may improve binding to hydrophobic enzyme pockets, enhancing antitumor activity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Interactions
2-(5-Chloro-1-benzofuran-2-yl)acetic acid C₁₀H₇ClO₃ 214.61 5-Cl, 2-acetic acid O—H⋯O H-bonds, π–π stacking
2-(5-Bromo-3-methylsulfanyl-...) C₁₁H₉BrO₃S 287.15 5-Br, 3-SMe Br⋯O halogen bonds
2-(5-Cyclohexyl-3-SMe-...) C₁₈H₂₂O₃S 326.43 5-cyclohexyl, 3-SMe C—H⋯π, C—H⋯O
2-(5-Methyl-1-benzofuran-3-yl)acetic acid C₁₁H₁₀O₃ 190.19 5-Me Minimal halogen bonding

Table 2: Crystallographic Parameters

Compound Crystal System Space Group Z Unit Cell Volume (ų)
2-(5-Chloro-...) Monoclinic P2₁/c 4 ~800–850*
2-(5-Cyclohexyl-3-SMe-...) Triclinic P1 2 860.19
2-(5-Bromo-3-SMe-...) Monoclinic C2/c 8 2622.3

*Estimated based on analogues .

Biological Activity

2-(5-Chloro-1-benzofuran-2-yl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid is C10H8ClO2C_{10}H_{8}ClO_{2}, with a molecular weight of 200.62 g/mol. The compound features a benzofuran moiety substituted with a chlorine atom at the 5-position, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid against various microbial strains.

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64

These results suggest that the compound exhibits varying degrees of effectiveness against different bacterial species, with notable potency against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, 2-(5-Chloro-1-benzofuran-2-yl)acetic acid has also shown antifungal activity. The MIC values against common fungal pathogens are presented in Table 2.

Fungal StrainMIC (µg/mL)
Candida albicans50
Aspergillus niger100

The antifungal activity indicates the compound's potential utility in treating fungal infections, particularly those caused by Candida species.

The exact mechanism by which 2-(5-Chloro-1-benzofuran-2-yl)acetic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in microbial metabolism or disrupt cell wall synthesis, similar to other benzofuran derivatives known for their antimicrobial properties .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related benzofuran derivatives, providing insights into the potential applications of 2-(5-Chloro-1-benzofuran-2-yl)acetic acid:

  • Inhibition of Lipoxygenase: Research indicates that benzofuran derivatives can act as inhibitors of the lipoxygenase enzyme system, which plays a crucial role in inflammatory responses. This suggests potential applications in treating conditions like asthma and other inflammatory diseases .
  • Cytotoxicity Against Cancer Cell Lines: Some benzofuran derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 2-(5-Chloro-1-benzofuran-2-yl)acetic acid have exhibited significant antiproliferative activity against human cancer cells .
  • In Vivo Studies: Animal studies involving oral administration of related compounds have demonstrated protective effects against chemically induced gastric ulcers, indicating a possible therapeutic role in gastrointestinal disorders .

Q & A

Q. What are the standard synthetic routes for 2-(5-Chloro-1-benzofuran-2-yl)acetic acid, and how can purity be optimized?

The compound is typically synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions. For example, refluxing ethyl 2-(5-chloro-1-benzofuran-2-yl)acetate with potassium hydroxide in a methanol-water mixture (1:1 ratio) for 5 hours yields the acid after acidification and purification via column chromatography (ethyl acetate eluent, Rf ~0.45). Purity optimization involves monitoring reaction completion using TLC and ensuring thorough removal of by-products through repeated crystallization from acetone .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection is performed using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallographic data. Hydrogen bonding and torsion angles are analyzed using ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzofuran backbone and acetic acid side chain (e.g., carboxyl proton at δ ~12 ppm in DMSO-d6).
  • FT-IR : Carboxylic acid O–H stretch (~2500-3300 cm<sup>−1</sup>) and C=O stretch (~1700 cm<sup>−1</sup>).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 224.01 for C10H7ClO3) .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence intermolecular interactions in the solid state?

Substituents like chloro, methylsulfanyl, or cyclohexyl groups alter packing via hydrogen bonding and π–π interactions. For instance, the chloro group at the 5-position enhances planarity of the benzofuran ring, promoting centrosymmetric dimer formation via O–H⋯O hydrogen bonds (bond length ~1.85 Å). Bulky groups (e.g., cyclohexyl) introduce steric hindrance, reducing π–π stacking efficiency (interplanar distance ~3.38 Å vs. 3.50 Å in unsubstituted analogs) .

Q. What strategies resolve contradictions in activity data between synthetic batches?

  • Purity Analysis : Use HPLC (C18 column, acetonitrile-water mobile phase) to detect impurities >0.1%.
  • Crystallization Conditions : Adjust solvent polarity (e.g., acetone vs. ethyl acetate) to isolate polymorphs.
  • Biological Assay Controls : Include reference standards (e.g., known antimicrobial agents) to calibrate activity measurements .

Q. How can computational methods predict the bioactivity of derivatives?

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC50 data. For example, electron-withdrawing groups (Cl, NO2) enhance activity against S. aureus (MIC ~8 µg/mL) .

Q. What experimental phasing methods are suitable for structural analysis of heavy-atom derivatives?

SAD (Single-wavelength Anomalous Dispersion) phasing with SHELXC/D/E is effective. For example, introducing a bromine atom at the 5-position improves phasing power (ΔF > 10 electrons/Å<sup>3</sup>) and reduces Rfree to <0.25 .

Methodological Notes

  • Data Reproducibility : Always report crystallographic parameters (e.g., Rint, θ range) to enable cross-validation .
  • Conflict Resolution : When spectral data conflicts with X-ray results (e.g., unexpected tautomers), use variable-temperature NMR to probe dynamic equilibria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.